2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
Description
This compound features a benzoxazole core linked to a triazole-substituted azetidine ring via an acetyl group. Benzoxazole and triazole moieties are pharmacologically significant due to their roles in hydrogen bonding, π-π stacking, and interactions with biological targets (e.g., kinases, enzymes) . Structural characterization of such molecules typically employs X-ray crystallography (via SHELXL ) and spectroscopic methods (NMR, UV) . However, the provided evidence lacks direct data on this specific compound’s synthesis, activity, or structural parameters.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(10-17-16-8-4-5-9-19(16)27-22-17)24-11-15(12-24)25-13-18(21-23-25)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOQVDDGDMTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.38 g/mol
The structure consists of a benzoxazole moiety linked to a triazole and an azetidine ring, which may contribute to its diverse biological activities.
Antimicrobial Activity
Studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study by demonstrated that certain benzoxazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research has also highlighted the potential antitumor effects of benzoxazole derivatives. A notable study reported that compounds containing a benzoxazole structure exhibited cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis in cancer cells.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some benzoxazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Interaction with DNA : The ability to intercalate into DNA has been observed in related compounds, leading to disruption of replication processes.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways that regulate cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized benzoxazole derivatives against common pathogens. The results showed that several derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 4 | Pseudomonas aeruginosa |
Study 2: Antitumor Properties
Another significant investigation focused on the antitumor properties of benzoxazole derivatives. The study reported IC values for various cancer cell lines treated with these compounds.
| Cell Line | IC (µM) | Compound Tested |
|---|---|---|
| HeLa | 5.2 | Compound D |
| MCF-7 | 3.8 | Compound E |
| A549 | 6.5 | Compound F |
These findings suggest that the compound's structure may enhance its interaction with cellular targets involved in tumor growth.
Scientific Research Applications
Biological Activities
The biological activities of 2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one have been investigated in various studies:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance:
- Studies have shown that similar compounds possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
Recent investigations have highlighted the anticancer effects:
- Compounds containing triazole rings have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Case Studies
Several case studies have documented the efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues
Benzoxazole Derivatives :
- Compounds like 2-(1,2-benzoxazol-3-yl)acetamide derivatives have been studied for antimicrobial activity. The addition of azetidine-triazole in the target compound may improve solubility and bioavailability compared to simpler benzoxazole-acetamide analogues.
- Crystallographic studies using SHELX programs enable precise determination of bond lengths and angles, critical for comparing stability and reactivity.
Triazole-Azetidine Hybrids :
- Analogues such as 3-(1H-1,2,3-triazol-1-yl)azetidine derivatives exhibit kinase inhibition. The phenyl group at the triazole’s 4-position in the target compound likely enhances hydrophobic interactions in binding pockets.
Spectroscopic Comparisons
- NMR Data: For Isorhamnetin-3-O-glycoside (a flavonoid from Z. fabago), ¹H-NMR signals for glycosidic protons appear at δ 3.2–5.5 ppm . In the target compound, protons on the azetidine and triazole rings would likely resonate in δ 3.5–8.0 ppm, with distinct splitting patterns due to restricted rotation.
- Crystallographic Metrics : SHELXL-refined structures allow comparisons of torsion angles (e.g., C-N-C in azetidine vs. similar rings in other heterocycles) to assess conformational flexibility.
Hypothetical Data Table
Research Findings and Limitations
- Software-Driven Analysis : SHELXL and WinGX/ORTEP are critical for structural comparisons, but the absence of crystallographic data for the target compound in the evidence precludes definitive conclusions.
Q & A
Q. What are the common synthetic routes for preparing 2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to construct the 1,2,3-triazole ring system. This method ensures regioselectivity for the 1,4-disubstituted triazole moiety, as demonstrated in analogous triazole syntheses . Key steps include:
- Functionalization of the azetidine ring with a propargyl group.
- Reaction with an azide-containing benzoxazole precursor under Cu(I) catalysis.
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–80°C) to optimize yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques such as Nuclear Magnetic Resonance (NMR) (1H and 13C), Infrared Spectroscopy (IR) (to confirm functional groups like carbonyl and triazole), and Mass Spectrometry (MS) are essential. X-ray crystallography may be used to resolve ambiguous stereochemistry, particularly for the azetidine and triazole rings, as seen in structurally related triazole derivatives .
Q. What are the critical structural features influencing its biological activity?
- The benzoxazole moiety contributes to aromatic stacking interactions in target binding.
- The 1,2,3-triazole ring acts as a hydrogen-bond acceptor and enhances metabolic stability.
- The azetidine ring introduces conformational rigidity, potentially improving selectivity for biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
- Solvent screening : Polar aprotic solvents (e.g., DMF) often enhance reaction rates, while dichloromethane may improve solubility of hydrophobic intermediates .
- Catalyst optimization : Cu(I) sources like CuI or CuBr, combined with ligands (e.g., TBTA), can reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining high purity, as demonstrated in analogous triazole syntheses .
Q. What computational methods are suitable for predicting binding affinity and pharmacokinetic properties?
- Density Functional Theory (DFT) : Models electronic properties of the benzoxazole and triazole rings to predict reactivity and stability .
- Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) to identify potential binding modes.
- ADMET prediction tools : Evaluate solubility, permeability, and metabolic pathways using software like SwissADME or ADMETLab .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : The triazole ring is stable under physiological pH (7.4), but the azetidine moiety may undergo ring-opening in strongly acidic conditions (pH < 3).
- Thermal stability : Differential Scanning Calorimetry (DSC) data for similar compounds show decomposition temperatures >200°C, suggesting suitability for standard storage .
Q. What strategies can address discrepancies between in vitro and in vivo activity data?
- Metabolic profiling : Identify major metabolites (e.g., via LC-MS) to assess hepatic degradation pathways.
- Formulation adjustments : Use of solubilizing agents (e.g., cyclodextrins) or prodrug modifications to enhance bioavailability .
Methodological and Theoretical Framework Questions
Q. How should researchers design experiments to evaluate environmental fate and ecotoxicology?
- Environmental persistence : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and aqueous conditions .
- Trophic transfer studies : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation potential and acute toxicity (LC50/EC50) .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
Q. How can conflicting data on target selectivity be resolved?
- Off-target profiling : Use kinase panels or proteome-wide affinity pulldown assays to identify unintended interactions.
- Crystallographic validation : Resolve co-crystal structures with primary and secondary targets to clarify binding mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
